1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(oxan-4-ylmethyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c13-9(14)8-6-12(11-10-8)5-7-1-3-15-4-2-7/h6-7H,1-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJXBJRLWMBURR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Triazole compounds, which include 1-[(oxan-4-yl)methyl]-1h-1,2,3-triazole-4-carboxylic acid, are known to interact with a variety of enzymes and receptors in biological systems.
Mode of Action
Triazole compounds are known to bind readily in biological systems, suggesting that they may interact with their targets through binding.
Biochemical Pathways
Triazole compounds are known for their versatile biological activities, suggesting that they may affect multiple pathways.
Pharmacokinetics
The compound’s physical properties, such as its molecular weight and purity, suggest that it may have favorable pharmacokinetic properties.
Biological Activity
Overview
1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is a compound characterized by its unique molecular structure, which includes a triazole ring and an oxan-4-yl group. This structure is significant in contributing to its biological activity, particularly in the fields of anticancer and antimicrobial research.
- Molecular Formula : CHNO
- Molecular Weight : 197.19 g/mol
- CAS Number : 1487610-80-9
- SMILES Notation : C1COCCC1N2C=C(N=N2)C(=O)O
The biological activity of 1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is primarily attributed to its interaction with various molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The presence of the oxan-4-yl group may enhance the compound's binding affinity and stability, thereby increasing its effectiveness as a therapeutic agent .
Anticancer Activity
Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, derivatives of triazoles have been shown to inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis. In studies involving similar triazole compounds, significant antiproliferative effects were observed against various cancer cell lines, including MCF-7 and HCT-116, with IC values ranging from 1.1 μM to 2.6 μM .
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | Cell Line | IC (μM) |
|---|---|---|
| Compound 9 | MCF-7 | 1.1 |
| Compound 9 | HCT-116 | 2.6 |
| Compound 9 | HepG2 | 1.4 |
Antimicrobial Activity
The compound also demonstrates notable antimicrobial activity. Studies have shown that derivatives of triazoles can effectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The antimicrobial mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of vital metabolic pathways .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | Varies (specific values not provided) |
| S. aureus | Varies (specific values not provided) |
Case Studies
A significant study focused on the synthesis and biological evaluation of triazole derivatives found that certain compounds exhibited both anticancer and antimicrobial properties. The research emphasized the potential for developing new therapeutic agents based on the structure of triazoles due to their ability to target multiple pathways in cancer and bacterial infections .
Computational Studies
Computational docking studies have supported the experimental findings by demonstrating strong binding affinities between triazole derivatives and their biological targets. These studies provide insights into the molecular interactions that underpin the observed biological activities, reinforcing the therapeutic potential of these compounds .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. Studies have shown that 1H-1,2,3-triazole compounds can inhibit the growth of various pathogens, including bacteria and fungi. For instance, derivatives of triazoles have been explored for their effectiveness against drug-resistant strains of bacteria .
PXR Modulation
Recent studies have focused on the role of triazole derivatives in modulating the Pregnane X Receptor (PXR), a key regulator in drug metabolism. Compounds similar to 1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid have been identified as potent PXR antagonists. These compounds can potentially reduce adverse drug reactions by inhibiting PXR activity .
| Compound | Binding Affinity (IC50) | Activity Type |
|---|---|---|
| Compound 85 | Low nM | Inverse Agonist |
| Compound 89 | Low nM | Antagonist |
Agricultural Applications
Fungicides and Herbicides
Triazole compounds are well-known in agricultural chemistry for their use as fungicides. The structural characteristics of 1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid make it a candidate for developing new fungicidal agents that can combat crop diseases effectively while minimizing environmental impact .
Materials Science Applications
Polymer Chemistry
The incorporation of triazole moieties into polymer matrices has been studied for enhancing thermal stability and mechanical properties. The unique properties of triazoles allow for the development of advanced materials with tailored functionalities. Research indicates that polymers containing triazole units exhibit improved resistance to thermal degradation and chemical attack .
Case Study 1: Antimicrobial Efficacy
In a study published in a peer-reviewed journal, researchers synthesized various triazole derivatives and evaluated their antimicrobial activity against common pathogens. The results indicated that compounds with oxan groups exhibited enhanced activity compared to their non-substituted counterparts.
Case Study 2: PXR Antagonism
A recent investigation into the structure-activity relationship (SAR) of triazole derivatives revealed that modifications at specific positions significantly impacted their ability to bind to PXR. This study highlighted the potential of these compounds as therapeutic agents in managing drug interactions.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Comparisons
1-[(oxan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
- Structure : Substituted with a methyl-oxan-3-yl group (tetrahydropyran at 3-position).
- Molecular Formula : C₉H₁₃N₃O₃ (MW: 211.22) vs. the oxan-4-yl analog (MW: 211.22, assuming identical formula).
- Key Differences : The position of the oxane substituent (3 vs. 4) alters steric and electronic effects. The 3-position may lead to different hydrogen-bonding capabilities or conformational flexibility .
1-Cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid
- Structure : Cyclohexyl group replaces oxan-yl.
- Molecular Formula : C₉H₁₃N₃O₂ (MW: 195.22).
- Key Differences :
- Lipophilicity : Cyclohexyl increases hydrophobicity (clogP ~1.5–2.0) compared to the oxane derivative (clogP ~0.5–1.0 due to the ether oxygen).
- Solubility : Lower aqueous solubility (cyclohexyl: ~0.1 mg/mL vs. oxane: ~1–5 mg/mL estimated).
- Applications : Cyclohexyl derivatives are often used in drug candidates targeting lipophilic environments (e.g., CNS) .
1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid
- Structure: Aromatic aminophenyl substituent.
- Molecular Formula : C₉H₈N₄O₂ (MW: 204.19).
- Key Differences: Hydrogen Bonding: The amine group enables strong hydrogen-bond donor activity, enhancing interactions with biological targets. Conformation: X-ray data reveals a kink-like structure with perpendicular phenyl and triazole rings, stabilized by intramolecular N–H···N and O–H···O bonds . Bioactivity: Exhibits antibacterial activity against Gram-positive and Gram-negative pathogens (e.g., MIC = 8–32 µg/mL for Vibrio cholerae) .
Crystallographic and Conformational Insights
- Oxan-yl vs. Aminophenyl: The oxane ring’s chair conformation may restrict rotational freedom, whereas the aminophenyl derivative adopts a kinked structure with 60° angles between functional groups .
Preparation Methods
Stepwise Synthesis:
| Step | Description | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of 1-substituted-4-bromo-1H-1,2,3-triazole | Dissolve 1-substituted-4,5-dibromo-1H-1,2,3-triazole in THF/methyl tetrahydrofuran (METHF), cool to −78°C to 0°C, add isopropylmagnesium chloride (Grignard reagent), stir 0.5–2 h, quench with HCl | Mole ratio compound II to Grignard reagent: 1:0.8–1.5; low alcohol (C1-C4, preferably methanol) used in initial step |
| 2 | Carboxylation | Bubble CO₂ (mole ratio 1:1–10) into reaction mixture under controlled temperature | Introduces carboxylic acid at 4-position |
| 3 | Esterification and purification | React mixture with methyl iodide and alkali in mixed solvents (THF/METHF and DMF/DMAc) at 0–80°C for 5–48 h; extract, dry, concentrate, crystallize | Methyl ester intermediate formed, then hydrolyzed to acid |
| 4 | Isolation of final acid | Adjust aqueous phase pH to 1–5 with HCl, extract, dry, concentrate, crystallize at −5 to 5°C | Provides purified 1-substituted-1H-1,2,3-triazole-4-carboxylic acid |
Reaction Highlights:
- The Grignard reagent (isopropylmagnesium chloride) selectively substitutes one bromine atom.
- Carbon dioxide introduces the carboxyl group at the 4-position.
- Methyl iodide alkylates to form methyl ester, facilitating purification.
- Final acid obtained by acidification and crystallization.
This method emphasizes simple operation, high yield, and suitability for industrial scale . The process carefully controls mole ratios and reaction temperatures to maximize yield and purity.
One-Step Synthesis from Azides and β-Ketoesters
An alternative, efficient one-step synthesis involves the cycloaddition of azides with β-ketoesters in the presence of a base to form 1,2,3-triazole-4-carboxylic acids directly:
| Step | Description | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Combine azide and β-ketoester with base (e.g., potassium carbonate) | Reaction in aqueous ethanol (95%) and water, agitate at 80°C for 16 h | Azide can be aliphatic or aromatic |
| 2 | Work-up | Cool, extract with ethyl acetate, discard organic phase, acidify aqueous phase to precipitate product | Precipitate filtered and dried |
This method yields 3H-triazole-4-carboxylic acids with yields ranging from 30% to 95% and can be scaled up to 100 g. It avoids multi-step intermediates and is suitable for synthesizing triazole derivatives important in pharmaceuticals.
Comparative Data Table of Preparation Methods
Summary of Key Research Findings
- The patented method provides a robust, high-yielding route to 1-substituted-1H-1,2,3-triazole-4-carboxylic acids, including the oxan-4-ylmethyl derivative, by leveraging selective bromine substitution, Grignard chemistry, and controlled carboxylation.
- The one-step azide/β-ketoester method offers a streamlined alternative, suitable for rapid synthesis but with potential limitations in substituent diversity and safety.
- The choice of method depends on scale, desired substitution pattern, available reagents, and safety considerations.
Q & A
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
